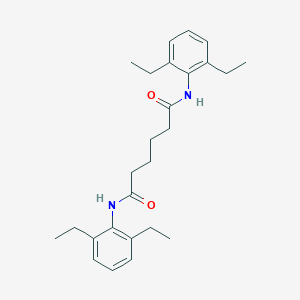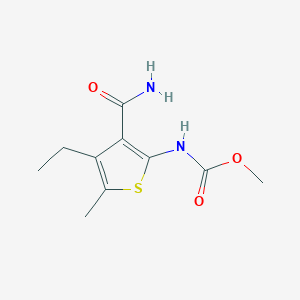![molecular formula C35H22Cl2N4O2S2 B329662 2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B329662.png)
2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with multiple functional groups, including chloro, thienyl, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thienyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.
Scientific Research Applications
2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride
- 2-(5-chloro-2-thienyl)-2-(methylamino)cyclohexanone hydrochloride
Uniqueness
What sets 2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C35H22Cl2N4O2S2 |
|---|---|
Molecular Weight |
665.6 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[2-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]-4-methylphenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C35H22Cl2N4O2S2/c1-19-10-11-26(40-34(42)22-17-28(30-12-14-32(36)44-30)38-24-8-4-2-6-20(22)24)27(16-19)41-35(43)23-18-29(31-13-15-33(37)45-31)39-25-9-5-3-7-21(23)25/h2-18H,1H3,(H,40,42)(H,41,43) |
InChI Key |
LJSDLXKQJCBSRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{6-[(2,4-dimethoxybenzoyl)amino]-2-pyridinyl}-2,4-dimethoxybenzamide](/img/structure/B329581.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylamide](/img/structure/B329583.png)


![2,5-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B329586.png)
![(2-ethoxy-6-iodo-4-{(Z)-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B329587.png)
![Ethyl 5-acetyl-4-methyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B329588.png)
![Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B329589.png)
![2-phenyl-N-(2-{[phenyl(phenylsulfanyl)acetyl]amino}ethyl)-2-(phenylsulfanyl)acetamide](/img/structure/B329593.png)
![BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE](/img/structure/B329598.png)


![2',3',4,5-TETRAMETHYL 6'-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B329602.png)
